molecular formula C13H22O4 B14667646 Ethene;4-methyl-2-methylidenepentanoic acid;2-methylprop-2-enoic acid CAS No. 37433-35-5

Ethene;4-methyl-2-methylidenepentanoic acid;2-methylprop-2-enoic acid

Cat. No.: B14667646
CAS No.: 37433-35-5
M. Wt: 242.31 g/mol
InChI Key: CSKSMTASUDRSJD-UHFFFAOYSA-N
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Description

Ethene;4-methyl-2-methylidenepentanoic acid;2-methylprop-2-enoic acid is a compound that combines the properties of ethene, 4-methyl-2-methylidenepentanoic acid, and 2-methylprop-2-enoic acid. Each of these components contributes unique characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Ethene: Ethene is typically produced through the steam cracking of hydrocarbons such as ethane and propane. The reaction involves heating the hydrocarbons to high temperatures (around 850°C) in the presence of steam, resulting in the formation of ethene and other by-products.

    4-methyl-2-methylidenepentanoic acid: This compound can be synthesized through the aldol condensation of isobutyraldehyde and acetone, followed by dehydration. The reaction is typically carried out in the presence of a base such as sodium hydroxide.

    2-methylprop-2-enoic acid:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethene can undergo oxidation to form ethylene oxide, a valuable intermediate in the production of ethylene glycol.

    Reduction: 2-methylprop-2-enoic acid can be reduced to 2-methylpropanoic acid using hydrogenation.

    Substitution: 4-methyl-2-methylidenepentanoic acid can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Ethene is oxidized using oxygen or air in the presence of a silver catalyst at elevated temperatures.

    Reduction: Hydrogenation of 2-methylprop-2-enoic acid is typically carried out using hydrogen gas and a palladium or platinum catalyst.

    Substitution: Substitution reactions involving 4-methyl-2-methylidenepentanoic acid often use reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Ethene Oxidation: Ethylene oxide.

    2-methylprop-2-enoic acid Reduction: 2-methylpropanoic acid.

    4-methyl-2-methylidenepentanoic acid Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethene;4-methyl-2-methylidenepentanoic acid;2-methylprop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to produce various polymers and copolymers.

    Biology: Studied for its potential role in biochemical pathways and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of plastics, resins, and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethene;4-methyl-2-methylidenepentanoic acid;2-methylprop-2-enoic acid is unique due to the combination of properties from its constituent compounds, making it versatile in various applications. Its ability to undergo multiple types of reactions and its role in polymerization make it particularly valuable in both research and industry.

Properties

CAS No.

37433-35-5

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ethene;4-methyl-2-methylidenepentanoic acid;2-methylprop-2-enoic acid

InChI

InChI=1S/C7H12O2.C4H6O2.C2H4/c1-5(2)4-6(3)7(8)9;1-3(2)4(5)6;1-2/h5H,3-4H2,1-2H3,(H,8,9);1H2,2H3,(H,5,6);1-2H2

InChI Key

CSKSMTASUDRSJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=C)C(=O)O.CC(=C)C(=O)O.C=C

Origin of Product

United States

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